

An In-Depth Technical Guide to 4-Isopropylphenylacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Isopropylphenylacetic acid

Cat. No.: B181106

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Isopropylphenylacetic acid**, a key organic compound with applications in chemical synthesis and pharmaceutical research. The document details its core physicochemical properties, including its definitive molecular formula and weight, and presents a validated protocol for its synthesis via the Willgerodt-Kindler reaction. Furthermore, it outlines a systematic workflow for its analytical characterization to ensure identity and purity, a critical step in drug development and quality control. This guide is intended to serve as a foundational resource for professionals engaged in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences, offering both theoretical insights and practical, field-proven methodologies.

Core Physicochemical Properties

4-Isopropylphenylacetic acid, also known by synonyms such as 2-(4-Isopropylphenyl)acetic acid and p-Isopropylphenylacetic acid, is an aromatic carboxylic acid.^{[1][2]} Its structure, featuring a phenylacetic acid core substituted with an isopropyl group at the para (4) position, makes it a valuable intermediate in the synthesis of more complex molecules. The fundamental properties of this compound are crucial for its handling, characterization, and application in experimental settings.

Consistent data from multiple authoritative sources confirms its molecular formula and weight. [2][3][4][5] These core identifiers are foundational for all stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ O ₂	PubChem, NIST, Santa Cruz Biotechnology[2][3][5]
Molecular Weight	178.23 g/mol	PubChem, Santa Cruz Biotechnology[2][3]
CAS Number	4476-28-2	NIST, Santa Cruz Biotechnology[3][5]
IUPAC Name	2-(4-propan-2-ylphenyl)acetic acid	PubChem[2]
Appearance	White to pale yellow solid/crystals	ChemicalBook, Thermo Fisher Scientific[6][7]
Melting Point	51-52 °C	ChemicalBook[8][9]
Boiling Point	170-174 °C (at 14 Torr)	ChemicalBook[6][9]
Solubility	Slightly soluble in Chloroform and DMSO	ChemicalBook[6][8]

Synthesis Protocol: Modified Willgerodt-Kindler Reaction

The synthesis of phenylacetic acids from acetophenones is a classic and reliable transformation in organic chemistry. The Willgerodt-Kindler reaction provides a robust pathway to synthesize **4-Isopropylphenylacetic acid** from the readily available starting material, 4'-isopropylacetophenone. This two-step, one-pot process involves the formation of a thiomorpholide intermediate, which is subsequently hydrolyzed to yield the target carboxylic acid.[10]

Rationale for Method Selection

Expertise & Experience: The Willgerodt-Kindler reaction is favored for its operational simplicity and its tolerance of various functional groups on the aromatic ring. Using morpholine and sulfur is a well-established combination that reliably forms the key intermediate.^[10] The subsequent hydrolysis under basic conditions is a standard and high-yielding method for converting the thiomorpholide to the corresponding carboxylic acid. This approach avoids the use of more hazardous reagents like cyanides, which are employed in alternative routes such as the saponification of nitriles.^[11]

Detailed Experimental Protocol

Materials:

- 4'-Isopropylacetophenone
- Morpholine
- Elemental Sulfur (S₈)
- p-Toluenesulfonic acid (catalyst)
- Potassium Hydroxide (KOH)
- Ethanol
- Hydrochloric Acid (HCl, 2N)
- Dichloromethane
- Anhydrous Sodium Sulfate (Na₂SO₄)

Step 1: Synthesis of the Thiomorpholide Intermediate

- Charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with 4'-isopropylacetophenone (1.0 eq), morpholine (3.3 eq), and elemental sulfur (2.0 eq).
- Add a catalytic amount of p-toluenesulfonic acid (approx. 0.01 eq).

- Heat the reaction mixture to 125 °C and stir for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[\[10\]](#)
- Upon completion, allow the mixture to cool slightly. This crude mixture containing the thiomorpholide is used directly in the next step without purification.[\[10\]](#)

Step 2: Hydrolysis to **4-Isopropylphenylacetic Acid**

- To the crude reaction mixture from Step 1, add a 3N solution of potassium hydroxide (KOH) in ethanol.[\[10\]](#)
- Heat the mixture to reflux (approximately 110 °C) and stir for 12 hours to ensure complete hydrolysis.[\[10\]](#)
- After cooling to room temperature, add deionized water and transfer the mixture to a separatory funnel.
- Wash the aqueous phase with diethyl ether or dichloromethane to remove any unreacted starting material and neutral byproducts.
- Carefully acidify the aqueous layer to a pH of ~2 using a 2N HCl solution. The product, **4-Isopropylphenylacetic acid**, will precipitate as a solid.
- Extract the acidified aqueous layer with dichloromethane (3x).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[\[10\]](#)
- Recrystallize the solid from an ethanol/water mixture to obtain pure **4-Isopropylphenylacetic acid**.[\[10\]](#)

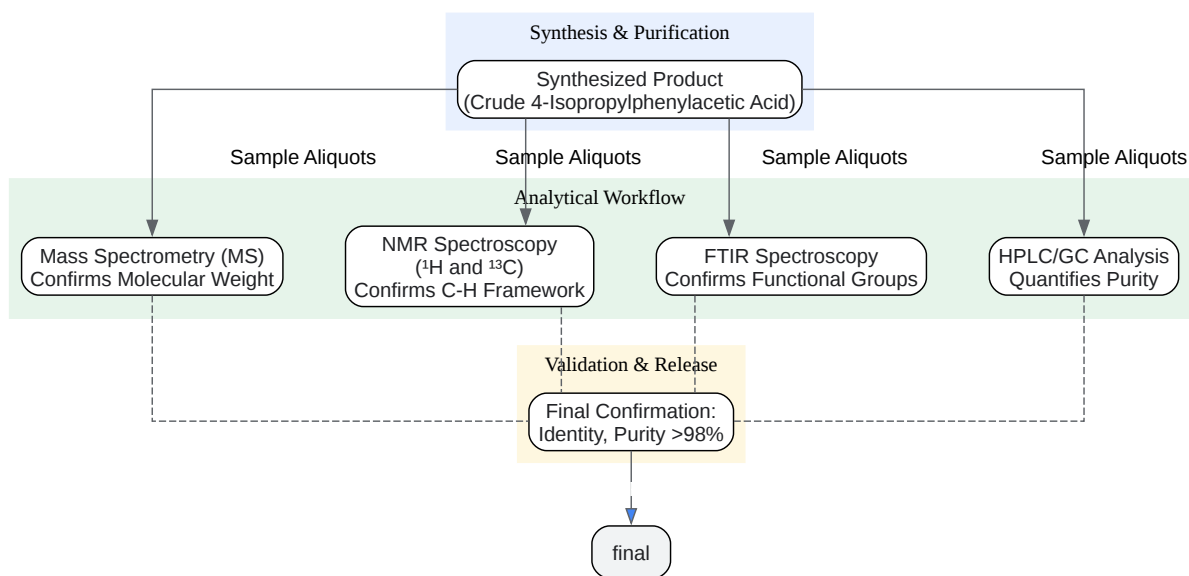
Analytical Characterization Workflow

To ensure the synthesized material meets the required standards for research and development, a rigorous analytical workflow must be employed. This process validates the chemical identity, structure, and purity of the final product, forming a self-validating system as required for scientific trustworthiness.

Trustworthiness through Verification

A multi-technique approach is essential for unambiguous characterization. Spectroscopic methods (NMR, IR) confirm the molecular structure, while mass spectrometry validates the molecular weight. Chromatographic techniques (HPLC, GC) are employed to quantify purity. Data from the National Institute of Standards and Technology (NIST) provides reference spectra for comparison.[5]

Workflow and Key Methodologies



[Click to download full resolution via product page](#)

Caption: Analytical workflow for the characterization of **4-Isopropylphenylacetic acid**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expect signals corresponding to the isopropyl protons (a doublet and a septet), the aromatic protons (two doublets characteristic of a 1,4-disubstituted ring), the methylene protons (a singlet), and the carboxylic acid proton (a broad singlet).
- ^{13}C NMR: Expect distinct signals for the different carbon environments, including the methyls of the isopropyl group, the aromatic carbons, the methylene carbon, and the carbonyl carbon.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- The IR spectrum should display a very broad absorption band for the O-H stretch of the carboxylic acid (typically $\sim 2500\text{--}3300\text{ cm}^{-1}$).[\[2\]](#)
- A sharp, strong absorption for the C=O (carbonyl) stretch should be present around 1700 cm^{-1} .[\[2\]](#)
- C-H stretches for the aromatic and aliphatic portions will also be visible.

3. Mass Spectrometry (MS):

- Electron Ionization (EI) mass spectrometry will show a molecular ion (M^+) peak corresponding to the molecular weight of 178.23.[\[5\]](#) The fragmentation pattern can provide further structural confirmation.

4. High-Performance Liquid Chromatography (HPLC):

- Used to determine the purity of the final compound. A reverse-phase HPLC method with a suitable C18 column and a mobile phase (e.g., acetonitrile/water with trifluoroacetic acid) will separate the target compound from impurities. Purity is determined by the area percentage of the main peak. For carboxylic acids, care must be taken to avoid esterification if using alcohol-based solvents in the sample preparation.[\[12\]](#)

Applications in Drug Development

4-Isopropylphenylacetic acid serves as a crucial building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its structure is closely related to other well-known

phenylacetic acid derivatives used in medicine. For instance, it is a structural analog of Ibuprofen, an early NSAID.[10] In drug development, modifying the core structure of such compounds allows for the exploration of structure-activity relationships (SAR) to create new chemical entities with improved efficacy, better safety profiles, or enhanced pharmacokinetic properties. The carboxylic acid group can also be used as a handle for creating prodrugs, which can improve drug delivery or metabolic stability.[13]

Conclusion

4-Isopropylphenylacetic acid is a well-defined chemical entity with a molecular formula of $C_{11}H_{14}O_2$ and a molecular weight of 178.23 g/mol. Its synthesis is reliably achieved through established organic chemistry reactions, and its identity and purity can be rigorously confirmed using a standard suite of analytical techniques. For researchers and scientists in drug development, this compound represents not only a key synthetic intermediate but also a foundational scaffold for the design and discovery of novel therapeutics. The protocols and workflows detailed in this guide provide a robust framework for its synthesis, characterization, and application in a scientific research setting.

References

- Global Substance Registration System (GSRS). **4-ISOPROPYLPHENYLACETIC ACID**. [Link]
- National Institute of Standards and Technology (NIST). **4-Isopropylphenylacetic acid**.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 78230, **4-Isopropylphenylacetic acid**. [Link]
- Trans World Chemicals. **4-Isopropylphenylacetic acid**. [Link]
- Chemdad. **4-ISOPROPYLPHENYLACETIC ACID**. [Link]
- PrepChem.com. Preparation of α -Isopropyl-4-difluoromethoxyphenylacetic acid. [Link]
- American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Anhui Rencheng Technology Co., Ltd. **4-isopropylphenylacetic acid**. [Link]
- Google Patents. US4329497A - Method for the production of 4-hydroxyphenylacetic acid.
- International Journal of Pharmaceutical Sciences and Research. Pro-Drug Development. [Link]
- Sciforum. (4-Isobutyl-phenyl)-acetic acid (Ibuprofen) Microwave-Assisted and Conventional Synthesis. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Isopropylphenylacetic acid, 98+% | Fisher Scientific [fishersci.ca]
- 2. 4-Isopropylphenylacetic acid | C₁₁H₁₄O₂ | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-Isopropylphenylacetic acid [webbook.nist.gov]
- 6. 4-ISOPROPYLPHENYLACETIC ACID Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 7. 4-Isopropylphenylacetic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 4-ISOPROPYLPHENYLACETIC ACID CAS#: 4476-28-2 [m.chemicalbook.com]
- 9. 4-ISOPROPYLPHENYLACETIC ACID | 4476-28-2 [chemicalbook.com]
- 10. sciforum.net [sciforum.net]
- 11. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Isopropylphenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b181106#4-isopropylphenylacetic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com